

# Synthesis and Characterization of N,N-Diethylsalicylamide: A Technical Guide

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## Compound of Interest

Compound Name: **N,N-Diethylsalicylamide**

Cat. No.: **B100508**

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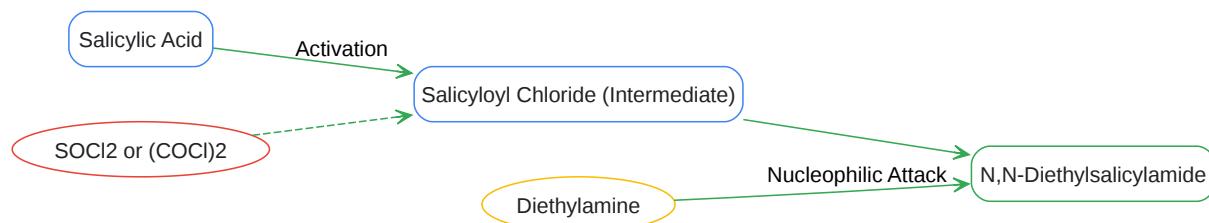
This in-depth technical guide details the synthesis and comprehensive characterization of **N,N-Diethylsalicylamide**, a valuable compound in medicinal chemistry and drug development. This document provides detailed experimental protocols, quantitative data summaries, and visual representations of the synthesis and workflow to aid researchers in their endeavors.

## Synthesis of N,N-Diethylsalicylamide

**N,N-Diethylsalicylamide** can be synthesized through the amidation of a salicylic acid derivative. A common and effective method involves the reaction of salicylic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form an acyl chloride intermediate, which then reacts with diethylamine to yield the final product. An alternative one-pot synthesis from methyl salicylate has also been reported.[\[1\]](#)[\[2\]](#)

## Reaction Pathway

The synthesis proceeds via a nucleophilic acyl substitution reaction. The hydroxyl group of salicylic acid is first converted to a better leaving group, facilitating the nucleophilic attack by diethylamine.

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Caption: Reaction pathway for the synthesis of **N,N-Diethylsalicylamide**.

## Experimental Protocol: Synthesis from Salicylic Acid

This protocol describes a common laboratory-scale synthesis of **N,N-Diethylsalicylamide** from salicylic acid.

### Materials:

- Salicylic acid
- Thionyl chloride ( $\text{SOCl}_2$ ) or Oxalyl chloride ( $(\text{COCl})_2$ )
- Diethylamine
- Anhydrous dichloromethane (DCM)
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

### Procedure:

- Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend salicylic acid (1.0 eq) in anhydrous dichloromethane. To this suspension, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) can be added.
- Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Amidation: In a separate flask, dissolve diethylamine (2.5 eq) in anhydrous dichloromethane. Cool this solution to 0 °C.
- Slowly add the freshly prepared salicyloyl chloride solution to the diethylamine solution at 0 °C with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

## Experimental Protocol: Synthesis from Methyl Salicylate[1][2]

This method provides a one-pot synthesis directly from methyl salicylate.

Materials:

- Methyl salicylate (from gandapura oil or commercial)
- 40% Diethylamine solution in diethyl ether
- 1% NaOH solution in methanol

**Procedure:**

- Mix methyl salicylate with a 40% solution of diethylamine in diethyl ether and a 1% solution of NaOH in methanol.
- Stir the mixture at 0°C for 1 hour.
- Continue stirring at room temperature for 24 hours.
- Separate the resulting compound. The crude product will be a brownish solid.

## Purification

The crude **N,N-Diethylsalicylamide** can be purified by recrystallization.

**Protocol: Recrystallization**

- Dissolve the crude product in a minimum amount of a hot solvent, such as a mixture of ethyl acetate and hexane or toluene.[3]
- If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
- Filter the hot solution to remove any insoluble impurities or charcoal.
- Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

## Characterization of **N,N-Diethylsalicylamide**

The identity and purity of the synthesized **N,N-Diethylsalicylamide** are confirmed through various analytical techniques.

## Physicochemical Properties

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NO <sub>2</sub>	[4]
Molecular Weight	193.24 g/mol	[4]
Appearance	White to off-white solid	
Melting Point	93-97 °C (lit.)	[5]
106-112 °C (from methyl salicylate synthesis)	[1][2]	

## Spectroscopic Data

### 2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup> H NMR (CDCl <sub>3</sub> )	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
Aromatic Protons	6.8-7.4	m	4H	Ar-H
Methylene Protons	3.4 (broad)	q	4H	-N(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub>
Hydroxyl Proton	9.5 (broad s)	s	1H	-OH
Methyl Protons	1.2 (broad)	t	6H	-N(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub>

<sup>13</sup> C NMR (CDCl <sub>3</sub> )	Chemical Shift (δ, ppm)	Assignment
Carbonyl Carbon	~170	C=O
Aromatic Carbons	~115-160	Ar-C
Methylene Carbons	~42, 39 (rotamers)	-N(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub>
Methyl Carbons	~14, 12 (rotamers)	-N(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub>

Note: The broadness of the signals for the ethyl groups in the <sup>1</sup>H NMR spectrum and the presence of multiple peaks for these groups in the <sup>13</sup>C NMR spectrum are due to hindered

rotation around the amide C-N bond, leading to the existence of rotamers at room temperature.

### 2.2.2. Infrared (IR) Spectroscopy

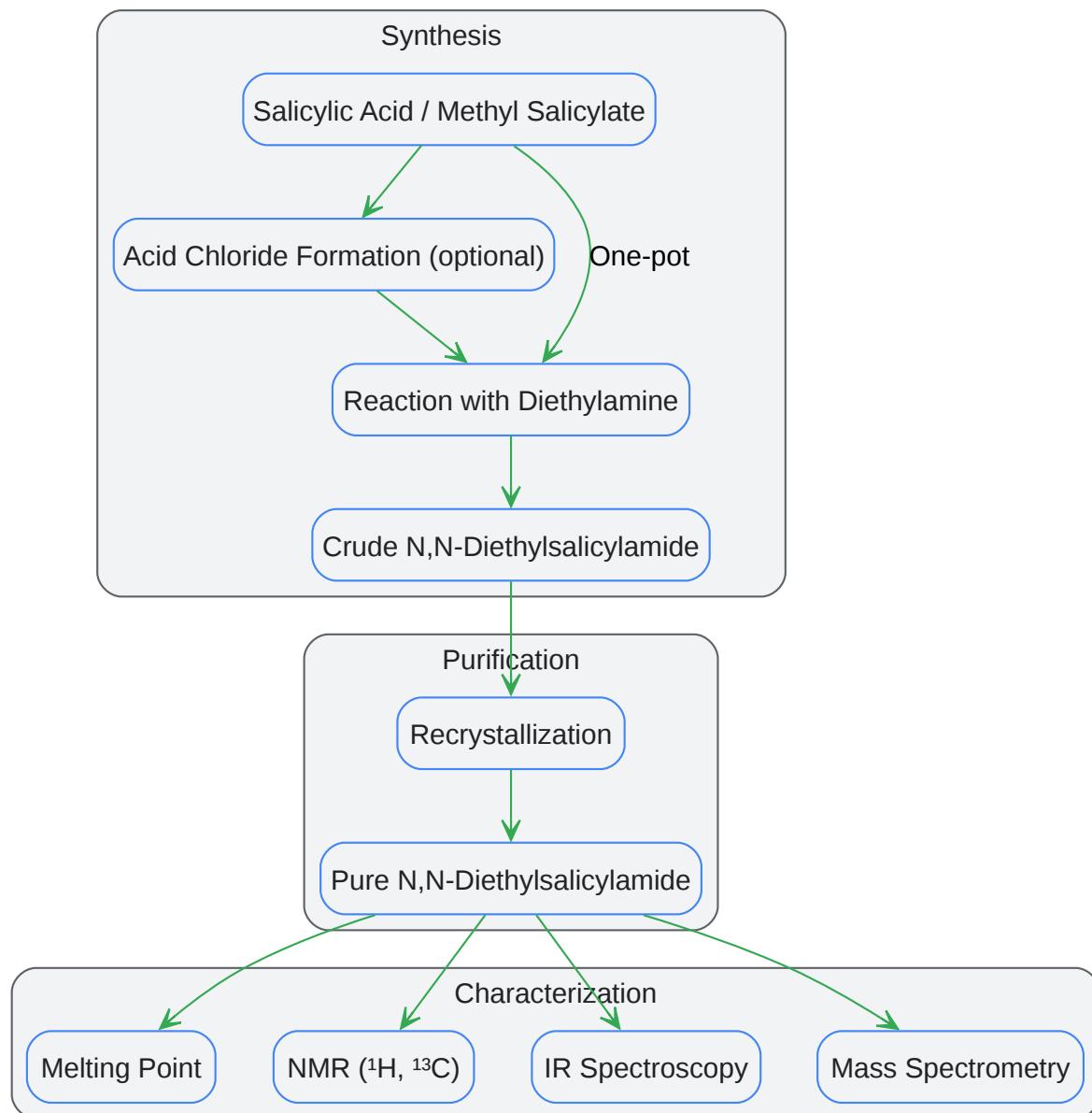
Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
~3400 (broad)	O-H stretch (phenolic)
~3050	C-H stretch (aromatic)
~2970, 2930, 2870	C-H stretch (aliphatic)
~1632	C=O stretch (amide)[1]
~1600, 1480	C=C stretch (aromatic)
~1240	C-N stretch

### 2.2.3. Mass Spectrometry (MS)

m/z	Assignment
193	[M] <sup>+</sup>
176	[M - OH] <sup>+</sup>
121	[M - N(C <sub>2</sub> H <sub>5</sub> ) <sub>2</sub> ] <sup>+</sup>
100	[M - C <sub>6</sub> H <sub>4</sub> OH] <sup>+</sup>
72	[N(C <sub>2</sub> H <sub>5</sub> ) <sub>2</sub> ] <sup>+</sup>

## Experimental Workflow

The overall process from starting materials to the fully characterized product is outlined below.

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Caption: Experimental workflow for **N,N-Diethylsalicylamide**.

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